molecular formula C16H21N3O2S2 B6582180 1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea CAS No. 1211029-70-7

1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea

Cat. No.: B6582180
CAS No.: 1211029-70-7
M. Wt: 351.5 g/mol
InChI Key: UAEVKNKNAOSCGF-UHFFFAOYSA-N
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Description

1-[1-(Morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea is a urea derivative characterized by a central propan-2-yl linker bridging a morpholin-4-yl group and two thiophen-2-yl substituents. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, is known to enhance solubility and metabolic stability in drug design. Thiophene, a sulfur-containing aromatic ring, contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-12(17-16(20)18-14-5-3-11-23-14)15(13-4-2-10-22-13)19-6-8-21-9-7-19/h2-5,10-12,15H,6-9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEVKNKNAOSCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea involves the reaction of morpholine and thiophene derivatives. One typical route includes the following steps:

  • Formation of Intermediate: : The reaction begins with the preparation of 1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-amine. This is achieved by reacting thiophene-2-carbaldehyde with morpholine and a suitable base.

  • Urea Derivative Formation: : The intermediate is then reacted with thiophene-2-isocyanate to form the desired urea derivative.

The reaction conditions generally require an inert atmosphere (nitrogen or argon) and mild heating (40-60°C) to drive the reactions to completion.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to ensure high yield and purity. The starting materials are fed into the reactor, where they are mixed and reacted under controlled conditions. The use of flow chemistry allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reduction reactions can also occur, particularly at the urea moiety. Agents such as lithium aluminum hydride are commonly used for such reductions.

Substitution: : The compound can participate in nucleophilic substitution reactions at the thiophene ring, facilitated by the electron-rich morpholine group.

Common Reagents and Conditions Used

Oxidation: : m-Chloroperbenzoic acid under mild acidic conditions. Reduction : Lithium aluminum hydride in dry ether. Substitution : Halogenated thiophene derivatives under basic conditions.

Major Products Formed

The major products formed from these reactions vary:

  • Oxidation typically yields sulfoxide or sulfone derivatives.

  • Reduction may result in amine derivatives of the compound.

  • Substitution reactions can yield a variety of thiophene-substituted morpholine derivatives.

Scientific Research Applications

Chemistry

Biology

It has shown potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.

Medicine

The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industrial applications, it is used as an intermediate in the synthesis of polymers and advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is often through interaction with specific molecular targets such as enzymes or receptors. The morpholine group can enhance solubility and facilitate transport across cell membranes, while the thiophene rings contribute to binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives with Thiophen-2-yl and Morpholine Moieties

Compound Name Substituent 1 Substituent 2 Key Structural Features Reference
Target Compound Morpholin-4-yl Thiophen-2-yl (×2) Propan-2-yl linker, dual thiophen-yl -
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) 4-Fluorophenyl Pyridin-3-yl Pyridine core, sodium borohydride reduction
TTU6 (Thiophenylthiazole urea) 4-Cyanophenyl Thiophen-2-yl-thiazole Thiazole-thiophene hybrid, high melting point (199–201°C)
1-(3-(3-((TBDMS)oxy)propyl)thiophen-2-yl)ethane-1,2-diol (6-D) Silyl ether (morpholine-related) Thiophen-2-yl Ethane-1,2-diol intermediate, used in Ulotaront synthesis

Key Observations :

  • The target compound uniquely combines morpholine and dual thiophen-2-yl groups, whereas analogs like 5h () prioritize pyridine or fluorophenyl substituents.
  • TTU6 () replaces morpholine with a thiazole ring, demonstrating how heterocycle variation impacts antitubulin activity.
  • Compound 6-D () shares a thiophen-2-yl group and a morpholine-related silyl ether, highlighting synthetic strategies for similar scaffolds.

Key Observations :

  • Sodium borohydride reduction (used for 5h ) is common for carbonyl-to-alcohol conversions in urea derivatives.
  • TTU6 ’s high melting point correlates with its crystalline stability, likely due to the rigid thiazole-thiophene core.
  • The target compound’s lack of reported data underscores the need for further synthetic and characterization studies.

Key Observations :

  • 5h ’s anticancer activity suggests thiophen-2-yl groups enhance cytotoxicity, possibly through DNA intercalation or kinase inhibition.
  • The absence of electron-withdrawing groups (e.g., nitro in TTU8 ) in the target compound may reduce antitubulin efficacy compared to TTU analogs .

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